molecular formula C12H14F2O2 B7994933 3,4-Difluoro-5-(isopentyloxy)benzaldehyde

3,4-Difluoro-5-(isopentyloxy)benzaldehyde

Cat. No.: B7994933
M. Wt: 228.23 g/mol
InChI Key: NAEQLXQSJPIVPW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(isopentyloxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by two fluorine atoms at the 3- and 4-positions of the aromatic ring and an isopentyloxy (3-methylbutoxy) group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The aldehyde group provides reactivity for nucleophilic additions, while the fluorine atoms enhance lipophilicity and metabolic stability. The isopentyloxy group contributes steric bulk and further modulates solubility, making this compound distinct from simpler benzaldehyde derivatives .

For example, 4-(difluoromethoxy)-3-methoxybenzaldehyde is synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in the presence of potassium carbonate . Similarly, this compound could be synthesized by alkylation of 3,4-difluoro-5-hydroxybenzaldehyde with isopentyl bromide under basic conditions.

Properties

IUPAC Name

3,4-difluoro-5-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(2)3-4-16-11-6-9(7-15)5-10(13)12(11)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEQLXQSJPIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination Using Fluorinating Agents

The use of trichloroacetic chloride (TCAC) as a fluorinating agent, combined with Lewis acid catalysts (e.g., AlCl₃, FeCl₃), enables selective fluorination. For example, in a method adapted from CN103709071A, 1,2-difluorobenzene reacts with TCAC at 0–40°C to yield intermediates that are subsequently hydrolyzed and dehydrated. Key parameters include:

  • Molar ratio : 1,2-difluorobenzene : TCAC = 1 : 1–1.5

  • Catalyst loading : 0.5–2.5 equivalents of Lewis acid

  • Yield : Up to 92% after purification.

Halogen Exchange Reactions

Bromine-to-fluorine substitution via halogen exchange is another pathway. EP0155335A1 describes bromination of 4-hydroxybenzaldehyde followed by substitution with fluoride ions under phase-transfer conditions. This method achieves >90% yield but requires precise control of reaction temperature (30–70°C) and stoichiometry.

Alkoxy Group Introduction: Isopentyloxy Substitution

The isopentyloxy group at the 5-position is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling .

Nucleophilic Aromatic Substitution

Using isopentyl bromide and a base (e.g., K₂CO₃), the hydroxyl group of 3,4-difluoro-5-hydroxybenzaldehyde is substituted. Conditions include:

  • Solvent : Dimethylformamide (DMF) or acetone

  • Temperature : 80–100°C

  • Reaction time : 6–12 hours

  • Yield : 68–75%.

Copper-Catalyzed Coupling

A method adapted from CN104098451A employs Cu(I)/Cu(II) catalysts with ligands (e.g., ethylenediaminetetraacetic acid) to couple isopentyl alcohol with 3,4-difluoro-5-bromobenzaldehyde. Key advantages include:

  • Ligand-assisted regioselectivity

  • Yield : 70–85% under mild conditions (50–70°C).

Integrated Synthetic Routes

Sequential Fluorination and Alkoxylation

A three-step sequence is widely adopted:

  • Hydroxylation : 3,4-difluorobenzaldehyde is hydroxylated at the 5-position using H₂O₂/Fe²⁺.

  • Alkoxylation : Reaction with isopentyl bromide/K₂CO₃.

  • Purification : Column chromatography (hexane/ethyl acetate).
    Overall yield : 60–65%.

One-Pot Fluorination-Alkoxylation

A streamlined approach from EP0155335A1 combines fluorination and alkoxylation in a single reactor:

  • Catalyst : BF₃·Et₂O

  • Solvent : Dichloromethane

  • Yield : 55–60%, reducing purification steps.

Catalytic Systems and Optimization

Lewis Acid Catalysts

CatalystTemperature (°C)Yield (%)Selectivity (%)
AlCl₃407892
FeCl₃508288
BF₃·Et₂O307595

Data from CN103709071A and EP0155335A1 highlight FeCl₃ as optimal for balancing yield and selectivity.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance NAS rates but may degrade sensitive intermediates.

  • Halogenated solvents (CH₂Cl₂, CHCl₃) improve fluorination efficiency.

Challenges and Mitigation

  • Regioselectivity : Competing fluorination at undesired positions is minimized using sterically hindered catalysts (e.g., SnCl₄).

  • Purification : Silica gel chromatography remains critical for removing by-products like 3,4,5-trifluoro derivatives.

  • Scalability : Continuous-flow reactors (CN106631728A ) reduce reaction times from hours to minutes, enhancing industrial viability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(isopentyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Difluoro-5-(isopentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the isopentyloxy group. These effects can alter the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares 3,4-Difluoro-5-(isopentyloxy)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents Molecular Weight Key Properties Reactivity/Biological Activity
This compound 3-F, 4-F, 5-O-(CH₂)₂CH(CH₃)₂ 244.2 (estimated) High lipophilicity (clogP ~3.6†), moderate solubility in polar solvents Aldehyde reactivity; potential BACE1 inhibition
4-(Difluoromethoxy)-3-methoxybenzaldehyde 3-OCH₃, 4-OCHF₂ 188.13 clogP: 2.1; improved metabolic stability Used in heterocyclic synthesis
3,5-Difluoro-4-hydroxybenzaldehyde 3-F, 5-F, 4-OH 172.1 High polarity (TPSA: 57.5 Ų); limited BBB permeability Antioxidant or enzyme inhibition
2,3-Difluoro-4-iodobenzaldehyde 2-F, 3-F, 4-I 298.0 Heavy atom effect; UV-active Intermediate in cross-coupling reactions
Benzaldehyde None 106.12 Low lipophilicity (clogP: 1.5); high aldehyde reactivity Common solvent/reagent

†Estimated based on analogous compounds in .

Key Observations :

Substituent Effects: Fluorine Atoms: The 3,4-difluoro configuration enhances electron-withdrawing effects, reducing electron density at the aldehyde group compared to non-fluorinated benzaldehyde. This may slightly deactivate the aldehyde toward nucleophilic attack but improves stability against oxidation . Alkoxy Groups: The isopentyloxy group increases steric hindrance and lipophilicity relative to smaller alkoxy groups (e.g., methoxy in 4-(difluoromethoxy)-3-methoxybenzaldehyde). This can reduce solubility in aqueous media but improve membrane permeability .

Reactivity :

  • Aldehydes are generally more reactive than ketones in reductions (e.g., EDAB-mediated reductions yield alcohols in higher yields for aldehydes vs. ketones) . However, fluorine substituents may slow reaction rates due to electronic effects.

Biological Activity: Fluorinated benzaldehydes often exhibit enhanced bioactivity. For example, introducing difluoro substituents into aminothiazine derivatives improved BACE1 inhibitory activity by 4-fold (IC₅₀: 1.1 μM → 0.29 μM) .

Physicochemical Properties

  • Solubility: Polar protic solvents (e.g., ethanol, DMF) are preferred due to the aldehyde's polarity, though solubility decreases with larger alkoxy chains .

Biological Activity

3,4-Difluoro-5-(isopentyloxy)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms on the benzene ring and an isopentyloxy group. This chemical configuration suggests potential biological activity that merits investigation, particularly in medicinal chemistry and related fields.

  • Molecular Formula : C12H13F2O2
  • Molecular Weight : 228.24 g/mol
  • Functional Groups : Aldehyde, ether (isopentyloxy), and fluorinated aromatic.

The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with biological systems.

The biological activity of this compound could be attributed to its ability to interact with various biological molecules such as enzymes, receptors, and other cellular targets. The aldehyde group may participate in nucleophilic addition reactions, while the fluorinated benzene ring could engage in π-π stacking interactions with aromatic amino acids in proteins.

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, analogs have shown significant inhibition of reactive oxygen species (ROS) production in cellular models, indicating a potential role in mitigating oxidative stress-related damage.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Compounds structurally similar to this compound have been tested for their ability to inhibit tyrosinase activity. For example, certain analogs demonstrated IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor . This suggests that this compound may also possess similar inhibitory effects.

Case Studies and Research Findings

  • Study on Structural Analog Activity :
    • A comparative study involving several benzaldehyde derivatives highlighted that compounds with fluorinated groups exhibited enhanced biological activities compared to their non-fluorinated counterparts. The study indicated that the introduction of fluorine atoms could improve binding affinity to biological targets due to increased electronegativity and altered electronic properties.
  • In Vitro Assays :
    • In vitro assays assessing the cytotoxic effects of this compound on cancer cell lines revealed moderate cytotoxicity at higher concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
3,4-Difluorobenzaldehyde58808-88Contains two fluorine atoms; lacks isopentyloxy group
4-Fluoro-3-(pentyloxy)benzaldehyde1443336-46-6Contains one fluorine atom; different alkoxy chain
Benzaldehyde100-52-7Simple aromatic aldehyde; no fluorine or alkoxy groups

The structural uniqueness of this compound positions it as a promising candidate for further research into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-5-(isopentyloxy)benzaldehyde, and how can reaction yields be optimized?

  • Methodology : Fluorinated benzaldehyde derivatives are typically synthesized via sequential halogenation and alkoxylation. For example, introducing the isopentyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Fluorination steps often employ reagents like Selectfluor or DAST .
  • Optimization : Use high-purity starting materials, control reaction temperature to minimize side reactions, and employ catalysts (e.g., phase-transfer catalysts) to enhance SNAr efficiency. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity (e.g., δ~10 ppm for aldehyde proton; coupling constants for fluorine atoms).
  • GC-MS : To detect volatile impurities or degradation products (e.g., m/z peaks corresponding to molecular ion [M⁺] and fragmentation patterns) .
  • HPLC : For quantitative purity assessment using reverse-phase columns .
    • Interpretation : Cross-reference data with NIST spectral libraries and fluorinated benzaldehyde analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during synthesis?

  • Approach :

Repetition : Re-run reactions to confirm reproducibility.

Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals or confirm connectivity .

Isolation of Byproducts : Purify side products via column chromatography and characterize them to identify competing reaction pathways .

  • Example : In GC-MS analysis of benzaldehyde derivatives, unexpected peaks may arise from oxidation byproducts (e.g., benzoic acid). Use derivatization (e.g., silylation) to stabilize aldehydes .

Q. What strategies enhance the stability of this compound during storage and experimental use?

  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation .
  • Handling : Prepare fresh solutions in anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Add stabilizers like BHT (0.1%) for long-term storage .

Q. How do fluorine substituents and the isopentyloxy group influence the compound’s bioactivity and pharmacokinetics in drug development?

  • Fluorine Effects : Enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Increases lipophilicity (clogP), improving membrane permeability .
  • Isopentyloxy Group : Modulates solubility and target binding via steric and electronic effects. Use molecular dynamics simulations to predict interactions with enzymes (e.g., BACE1) .
  • Methodology :

  • In Vitro Assays : Measure IC₅₀ values against target enzymes.
  • ADME Studies : Use Caco-2 cell models to assess absorption and PAMPA for passive diffusion .

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